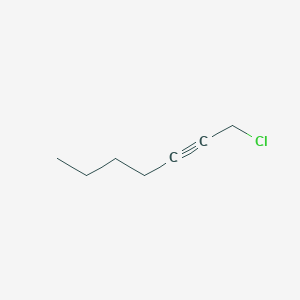

2-Heptyne, 1-chloro-

Description

Significance of Halogenated Alkynes in Modern Synthetic Chemistry

Halogenated alkynes are a class of compounds that serve as highly versatile building blocks in modern organic synthesis. acs.org The presence of a halogen atom on a carbon-carbon triple bond imparts unique reactivity, allowing for a wide range of chemical transformations. These compounds are often employed in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The ability to selectively introduce different halogen atoms (fluorine, chlorine, bromine, or iodine) onto the alkyne allows for fine-tuning of the substrate's reactivity and steric properties. acs.org This control is crucial for the synthesis of complex target molecules that might be difficult to prepare using other methods. acs.org

Haloalkynes also participate in nucleophilic addition reactions, providing access to a variety of functionalized alkenes. acs.org These reactions are significant as they allow for the creation of C(sp²)-heteroatom bonds, which are prevalent in many biologically active compounds and functional materials. acs.org The development of mild and efficient methods for preparing haloalkynes has further increased their utility and appeal to synthetic chemists. acs.org

Overview of 1-Chloro-2-Heptyne as a Research Target

1-Chloro-2-heptyne, with its seven-carbon chain, terminal chloro group, and internal triple bond, presents a specific set of reactive sites that can be selectively manipulated. ontosight.ainih.gov This makes it an interesting target for researchers exploring new synthetic methodologies. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the alkyne can undergo a variety of addition reactions. The interplay between these two functional groups allows for the sequential introduction of different functionalities, leading to the construction of diverse and complex molecules. For instance, it can serve as a precursor in the synthesis of other functionalized alkynes and alkenes. ontosight.ai

Historical Context of Chloroalkyne Synthesis and Reactivity

The study of chloroalkynes dates back several decades, with early methods for their synthesis often involving harsh reaction conditions. cdnsciencepub.com One of the initial methods for preparing 1-chloroalkynes involved the reaction of a sodium derivative of a terminal alkyne with benzenesulfonyl chloride. cdnsciencepub.com Another early approach involved the chlorination of the potassium derivative of a terminal alkyne in ether at very low temperatures. cdnsciencepub.com These methods, while foundational, often suffered from low yields or the need for careful control of reaction parameters. cdnsciencepub.com

Over time, milder and more efficient synthetic routes have been developed. For example, the reaction of terminal alkynes with reagents like N-chlorosuccinimide (NCS) in the presence of a silver catalyst has become a more common and effective method. researchgate.net The development of gold-catalyzed hydroamination of 1-chloroalkynes represents a more recent advancement, providing a clean and atom-economical route to α-chloromethylketimines. acs.org These historical developments highlight the continuous effort to improve the accessibility and expand the synthetic utility of chloroalkynes. acs.orgcdnsciencepub.com

Chemical and Physical Properties of 1-Chloro-2-Heptyne

1-Chloro-2-heptyne is a colorless to pale yellow liquid. jaydevchemicals.com Its key physical and chemical properties are summarized in the table below. The molecular formula of 1-chloro-2-heptyne is C₇H₁₁Cl, and it has a molecular weight of 130.61 g/mol . nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₁Cl |

| Molecular Weight | 130.61 g/mol |

| CAS Number | 100859-51-6 |

| Appearance | Clear, colorless to pale yellow liquid |

This table is based on data from various chemical suppliers and databases. nih.govjaydevchemicals.com

Synthesis of 1-Chloro-2-Heptyne

The synthesis of 1-chloro-2-heptyne can be achieved through several laboratory methods. A common precursor for its synthesis is 2-heptyn-1-ol (B92533). The hydroxyl group of 2-heptyn-1-ol can be converted to a chloro group using a suitable chlorinating agent.

Another general method for the synthesis of chloroalkynes involves the dehydrohalogenation of a suitable dihaloalkane. masterorganicchemistry.com For instance, a vicinal or geminal dihalide can undergo a double elimination reaction in the presence of a strong base, such as sodium amide (NaNH₂), to form an alkyne. masterorganicchemistry.com While not specific to 1-chloro-2-heptyne, this represents a fundamental approach to alkyne synthesis. masterorganicchemistry.com

Chemical Reactivity of 1-Chloro-2-Heptyne

The reactivity of 1-chloro-2-heptyne is primarily dictated by the presence of the chloro group and the alkyne functionality.

The chloro group at the propargylic position makes the molecule susceptible to nucleophilic substitution reactions . A variety of nucleophiles can displace the chloride ion, allowing for the introduction of different functional groups at that position.

The carbon-carbon triple bond can undergo various addition reactions . For instance, halogenation with one equivalent of a halogen (like Br₂ or Cl₂) would lead to the formation of a dihaloalkene. pearson.commasterorganicchemistry.com The addition of a second equivalent would result in a tetrahaloalkane. masterorganicchemistry.comaakash.ac.in Hydrohalogenation (addition of HX) can also occur, typically following Markovnikov's rule for unsymmetrical alkynes. aakash.ac.in

Applications of 1-Chloro-2-Heptyne in Organic Synthesis

1-Chloro-2-heptyne serves as a valuable building block in organic synthesis, primarily due to its bifunctional nature.

It can be used as a synthon to introduce the heptynyl group into larger molecules. jaydevchemicals.com The ability to perform sequential reactions at the chloro and alkyne centers allows for the construction of complex molecular frameworks. For example, a nucleophilic substitution at the chloro position followed by a reaction at the alkyne (or vice versa) provides a powerful strategy for synthesizing diverse chemical structures.

Structure

3D Structure

Properties

CAS No. |

100859-51-6 |

|---|---|

Molecular Formula |

C7H11Cl |

Molecular Weight |

130.61 g/mol |

IUPAC Name |

1-chlorohept-2-yne |

InChI |

InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 |

InChI Key |

ZFOFWJPYDYZWCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCl |

Origin of Product |

United States |

Mechanistic Investigations and Transformational Chemistry of 1 Chloro 2 Heptyne

Cross-Coupling Reactions Involving 1-Chloro-2-Heptyne as a Building Block

1-Chloro-2-heptyne, possessing both an electrophilic chloro-substituted sp³ carbon and a nucleophilic alkyne moiety, is a versatile building block in organic synthesis. Its transformational chemistry is largely characterized by cross-coupling reactions that leverage these functionalities to construct complex molecular architectures through the formation of new carbon-carbon bonds.

Transition metal catalysis provides a powerful toolkit for activating the distinct reactive sites of 1-chloro-2-heptyne. Palladium, nickel, and other metals are commonly employed to facilitate C-C bond formation with high efficiency and selectivity. researchgate.netwikipedia.org These reactions typically involve an oxidative addition-transmetalation-reductive elimination catalytic cycle. nih.gov

Palladium catalysts are exceptionally effective for cross-coupling reactions involving haloalkynes. researchgate.net In the context of 1-chloro-2-heptyne, the terminal chloro-group can participate in coupling reactions, although the alkyne's C-Cl bond in a related haloalkyne is more commonly the reactive site in reactions like the Sonogashira, Stille, and Negishi couplings. wikipedia.orgresearchgate.net For instance, in a Sonogashira-type reaction, a terminal alkyne would couple with an aryl halide. Conversely, the alkynyl moiety of 1-chloro-2-heptyne can act as the nucleophilic partner.

A critical aspect of these transformations is the control of stereoselectivity, particularly when new stereogenic centers are formed. nih.gov In palladium-catalyzed cross-coupling, the stereochemical outcome is heavily influenced by the choice of ligands, the nature of the organometallic nucleophile (e.g., organoboron, organotin), and the reaction mechanism. nih.govacs.org Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are highly sought after. nih.gov For example, the transfer of chirality from an enantioenriched organometallic nucleophile to the cross-coupled product requires a dominant stereospecific pathway, either retentive or invertive, during the transmetalation step to the palladium center. nih.gov

The selective hydrogenation of internal alkynes using palladium catalysts can also be controlled to produce either (Z) or (E) alkenes with high stereoselectivity by carefully selecting the ligands and reaction conditions. acs.org For example, using a palladium catalyst with dppb (1,4-bis(diphenylphosphino)butane) as a ligand in the presence of formic acid can yield (Z)-alkenes, while switching to aqueous formic acid under similar catalytic conditions can dramatically reverse the selectivity to favor the (E)-alkene. acs.org

Table 1: Ligand and Condition Effects on Stereoselectivity in Pd-Catalyzed Alkyne Transformations

| Catalyst System | Reagent/Conditions | Substrate Type | Product | Stereoselectivity |

|---|---|---|---|---|

| Pd₂(dba)₃ / dppb | Formic acid, Dioxane, 80°C | Internal Alkyne | (Z)-Alkene | High (e.g., 99:1 Z/E) acs.org |

| Pd₂(dba)₃ / dppb | 25% Aqueous formic acid, Dioxane, 80°C | Internal Alkyne | (E)-Alkene | High (Exclusive E) acs.org |

| Pd(PPh₃)₄ | Organoboron reagents | Enantioenriched substrates | Chiral products | Dependent on transmetalation pathway nih.gov |

The direct functionalization of C-H bonds is a highly atom-economical strategy for molecular construction. acs.org Haloalkynes, such as 1-chloro-2-heptyne, can be employed as key reagents in C-H alkynylation reactions, where a C-H bond is cleaved and a C-C bond with the alkyne is formed. A significant challenge in this field is controlling the regioselectivity—that is, which specific C-H bond in a complex molecule reacts.

One powerful strategy to achieve regioselectivity is the use of directing groups. rsc.org Functional groups containing nitrogen, for example, can chelate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective activation and subsequent alkynylation. rsc.org Research has demonstrated that transformable nitrogen-containing functionalities can direct the regioselective C-H alkynylation with aliphatic haloalkynes, leading to the synthesis of valuable alkynes and heterocycles. rsc.org

Furthermore, these C-H activation and alkynylation steps can be part of a cascade or domino reaction sequence, leading to rapid increases in molecular complexity. For example, ruthenium-catalyzed oxidative alkyne annulation involves C-H bond cleavage followed by the formation of a ring structure. acs.org Such annulation reactions can be made recyclable and environmentally benign by using catalytic systems like Ru(II) in PEG-400. rsc.org

Table 2: Examples of Directing Groups in Regioselective C-H Functionalization

| Directing Group | Metal Catalyst (Typical) | Reaction Type | Alkynylating Agent |

|---|---|---|---|

| Pyrimidyl-amine | Ruthenium | Annulation rsc.org | Internal Alkyne |

| N-Tosylhydrazone | Ruthenium | Annulation rsc.org | Alkyne |

| Carboxylate | Ruthenium | Oxidative Annulation acs.org | Alkyne |

Palladium-Catalyzed Reactions and Stereoselectivity Control

Nucleophilic Additions to the Alkyne Moiety

The electron-rich triple bond of the alkyne in 1-chloro-2-heptyne is susceptible to attack by various nucleophiles, often activated by a metal catalyst. These addition reactions can proceed with high levels of regio- and stereoselectivity, providing access to a diverse range of functionalized alkenes.

Hydroalkylation of alkynes involves the formal addition of an alkane across the triple bond, forming a new C-C bond and a C-H bond to yield a substituted alkene. While 1-chloro-2-heptyne is an internal alkyne, the principles of stereoselective hydroalkylation are best illustrated with terminal alkynes. Methodologies developed for terminal alkynes often serve as the foundation for more complex systems.

A notable method involves the cooperative action of copper and nickel catalysts for the stereospecific synthesis of E-alkenes from terminal alkynes and alkyl iodides. nih.gov This reaction proceeds with excellent anti-Markovnikov selectivity, meaning the alkyl group adds to the terminal carbon and the hydrogen adds to the internal carbon of the alkyne. A similar transformation using a copper-hydride catalyst and an alkyl triflate as the electrophile also provides E-alkenes exclusively, demonstrating high stereospecificity and broad functional group tolerance. organic-chemistry.org The mechanism is believed to involve the hydrocupration of the alkyne, which generates an alkenyl copper intermediate that then reacts with the alkyl electrophile. nih.govorganic-chemistry.org

Applying such methods to internal, unsymmetrical alkynes like 1-chloro-2-heptyne presents a significant regioselectivity challenge, as two different products could form depending on which carbon of the alkyne receives the alkyl group and which receives the hydrogen. However, recent advances using rare-earth catalysts have shown promise in the regio- and syn-stereoselective hydroalkynylation of certain functionalized internal alkynes. nih.gov

Table 3: Catalytic Systems for Stereoselective Hydroalkylation of Terminal Alkynes

| Catalyst System | Hydride Source | Alkyl Source | Stereoselectivity | Regioselectivity |

|---|---|---|---|---|

| Copper/Nickel Cooperative Catalysis | Silane | Alkyl Iodide | E-alkene (specific) nih.gov | anti-Markovnikov nih.gov |

| SIPrCuOTf | (Me₂HSi)₂O | Alkyl Triflate | E-alkene (exclusive) organic-chemistry.org | anti-Markovnikov organic-chemistry.org |

The alkyne moiety within a molecule like 1-chloro-2-heptyne can undergo hydrochlorination. Gold(I) complexes are powerful catalysts for the electrophilic activation of alkynes. nih.gov However, a long-standing challenge in gold catalysis has been the incompatibility of cationic gold catalysts with chloride ions, which tend to act as catalyst poisons. acs.orgnih.gov

Recent research has overcome this limitation by developing a homogeneous gold(I)-catalyzed hydrochlorination of unactivated alkynes that is tolerant to chloride. acs.orgnih.gov This method achieves a highly regioselective anti-hydrochlorination at room temperature. acs.orglouisville.edu The key to this success is the use of a hydrogen-bonding solvent or additive, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), in conjunction with HCl. nih.govlouisville.edu The DMPU is thought to activate the Au-Cl bond via hydrogen bonding, facilitating the catalytic cycle without generating a highly reactive cationic gold species that would be susceptible to poisoning. acs.org This approach is scalable and shows excellent functional group tolerance. nih.gov

Table 4: Substrate Scope in Gold(I)-Catalyzed Hydrochlorination of Unactivated Alkynes

| Alkyne Substrate | Catalyst | Reagent | Product | Selectivity |

|---|---|---|---|---|

| Internal Unactivated Alkynes | IPrAuCl / AgSbF₆ | HCl/DMPU | (E)-Vinyl Chloride | High Regio- and Stereoselectivity (anti-addition) acs.org |

Stereoselective Hydroalkylation of Terminal Alkynes

Cycloaddition Reactions in Complex Molecular Assembly

Cycloaddition reactions represent a powerful, atom-economical strategy for the construction of cyclic and heterocyclic frameworks, which are central to many complex molecules. rsc.orgmdpi.com Haloalkynes, including 1-chloro-2-heptyne, have emerged as versatile building blocks in these transformations. acs.orgnih.gov Their unique electronic properties, stemming from the presence of the halogen atom, enhance their reactivity and allow for diverse applications in organic synthesis. acs.org These reactions often proceed through a concerted mechanism, enabling the simultaneous formation of multiple carbon-carbon bonds with a high degree of stereochemical control. mdpi.com The utility of these reactions is demonstrated in their application to the synthesis of natural products and advanced materials. mdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. mdpi.comnih.gov The use of halogenated alkynes like 1-chloro-2-heptyne as dienophiles in these reactions is particularly advantageous. The electron-withdrawing nature of the chlorine atom polarizes the alkyne, increasing its reactivity toward electron-rich dienes in normal-electron-demand Diels-Alder reactions. msu.edu Conversely, in inverse-electron-demand Diels-Alder reactions, the halogenated alkyne can act as the electron-rich component. nih.gov

The reaction mechanism is generally considered a single-step, concerted process that proceeds through a cyclic transition state. mdpi.com This concerted nature ensures that the stereochemistry of the reactants is faithfully transferred to the product. nih.gov While many Diels-Alder reactions are thermally initiated, they can also be promoted by Lewis acid catalysts, which coordinate to the dienophile and lower the energy of the transition state. rsc.org The presence of the halogen on the alkyne can also influence the regioselectivity of the cycloaddition, directing the orientation of the diene and dienophile in the transition state.

Research has shown that haloalkynes are effective dienophiles in cycloadditions with various dienes. For instance, the reaction of a chloroalkyne with a diene can lead to the formation of a halogenated cyclohexadiene derivative, a versatile intermediate for further synthetic transformations. The halogen can be retained in the product, providing a handle for subsequent cross-coupling reactions or other functionalizations. acs.org

Table 1: Examples of Diels-Alder Reactions with Halogenated Alkynes

| Diene | Dienophile | Catalyst/Conditions | Product Type |

| Cyclopentadiene | 2-chloro-1,2-difluorovinyl phenyl sulfone | Microwave irradiation | Halogenated bicyclic adduct |

| 2-Phenyl-1,3-butadiene | Chiral dialkylvinylborane | Thermal | Chiral cyclohexene (B86901) derivative |

| Furan | α-Bromo acrolein | Chiral oxazaborolidine | Bicyclic adduct |

This table presents generalized examples from the literature to illustrate the scope of Diels-Alder reactions with halogenated substrates and related compounds. rsc.orgacs.orgresearchgate.net

Functionalization Strategies for 1-Chloro-2-Heptyne Derivatives

The functionalization of alkynes is a fundamental aspect of organic synthesis. For a substituted internal alkyne like 1-chloro-2-heptyne, strategies can be envisioned that selectively transform the carbon-carbon triple bond.

A significant challenge in alkyne chemistry is the differential functionalization of the two π-bonds. Recently, methods for the differential dihydrofunctionalization of terminal alkynes have been developed, which could be conceptually adapted for internal alkynes like 1-chloro-2-heptyne derivatives. These methods typically involve a three-component coupling reaction. For terminal alkynes, this has been achieved through a cooperative copper and palladium catalyst system, coupling the alkyne with reagents like an alkenyl or aryl bromide and pinacolborane. rsc.orgacs.orgnih.govresearchgate.net

This process results in the hydrofunctionalization of both π-bonds of the alkyne in a single operation, leading to the formation of complex products such as allylic or benzylic alkyl boronates. rsc.orgnih.gov The reaction proceeds through a series of steps that may include hydrocupration, hydroboration, and palladium-catalyzed cross-coupling. rsc.orgresearchgate.net While these methods have been optimized for terminal alkynes, their extension to internal alkynes like 1-chloro-2-heptyne would require overcoming challenges related to regioselectivity and reactivity, as internal alkynes are noted to be less reactive under some of these conditions. researchgate.net

Table 2: Components in a Model Three-Component Dihydrofunctionalization Reaction

| Component 1 | Component 2 | Component 3 | Catalyst System | Product Type |

| Terminal Alkyne | Aryl Bromide | Pinacolborane | Cu/Pd | Benzylic Alkyl Boronate |

| Terminal Alkyne | Alkenyl Bromide | Pinacolborane | Cu/Pd | Allylic Boronate Ester |

This table is based on reported three-component couplings of terminal alkynes. rsc.orgacs.orgnih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly build molecular complexity. nih.govacs.org Alkynes are excellent substrates for MCRs due to the reactivity of their π-bonds. psgcas.ac.in

While specific MCRs involving 1-chloro-2-heptyne are not extensively documented, the principles of alkyne-based MCRs can be applied. For instance, chloroalkynes could potentially participate in reactions like the A³ coupling (aldehyde, alkyne, amine) or Ugi and Passerini-type reactions under appropriate catalytic conditions. researchgate.net The chlorine substituent would likely influence the electronic nature and reactivity of the alkyne, potentially impacting reaction outcomes and providing a functional handle in the resulting product. The development of MCRs that incorporate 1-chloroalkynes would provide a powerful tool for the rapid synthesis of diverse and complex molecular scaffolds. acs.org

Differential Dihydrofunctionalization of Terminal Alkynes

Characterization of Reaction Intermediates and Proposed Mechanistic Pathways

Understanding the mechanistic pathways of reactions involving 1-chloro-2-heptyne is crucial for controlling reactivity and product formation. In many transition-metal-catalyzed transformations, the reaction proceeds through the formation of distinct organometallic intermediates. acs.orgnih.gov

The interaction of an alkyne like 1-chloro-2-heptyne with a transition metal center can lead to the formation of two primary types of intermediates: π-acetylene-metal complexes and σ-acetylene-metal complexes (or metallacyclopropenes). acs.orgnih.govpsgcas.ac.in

In a π-acetylene-metal complex , the alkyne coordinates to the metal center through its π-system. This interaction involves a combination of σ-donation from the alkyne's filled π-orbitals to an empty metal d-orbital and π-backdonation from a filled metal d-orbital to the alkyne's empty π*-antibonding orbitals. msu.eduresearchgate.net This type of complexation activates the alkyne toward nucleophilic attack. Spectroscopic characterization, such as a decrease in the C≡C stretching frequency in the IR spectrum compared to the free alkyne, can provide evidence for the formation of these complexes. psgcas.ac.in

A σ-acetylene-metal complex , also described as a metallacyclopropene, involves the formal oxidative addition of the alkyne to the metal center, forming two metal-carbon σ-bonds. psgcas.ac.in This mode of binding leads to a more significant geometric distortion of the alkyne, with the C-C-R bond angles deviating further from linearity. psgcas.ac.in For haloalkynes, these intermediates can play a key role in various catalytic cycles, including cycloadditions. rsc.orgacs.org The mechanism of a [2+2+2] cycloaddition, for example, can proceed through the formation of a metallacyclopentadiene intermediate, which arises from the oxidative coupling of two alkyne molecules on a metal center. nih.gov

The characterization of these transient species often relies on a combination of spectroscopic techniques (NMR, IR) and, where possible, single-crystal X-ray diffraction. nih.govresearchgate.netekb.eg Computational studies also provide invaluable insight into the structures and energetics of these intermediates and the transition states that connect them. mdpi.com For halogenated acetylenes, complexation to a metal can stabilize the otherwise highly reactive alkyne. psgcas.ac.in

Table 3: Spectroscopic Signatures of Alkyne-Metal Complexes

| Complex Type | Key Spectroscopic Feature (IR) | Key Spectroscopic Feature (NMR) |

| π-Acetylene-Metal Complex | Decrease in ν(C≡C) frequency (e.g., to ~1900-2100 cm⁻¹) | Shift in acetylenic carbon resonance |

| σ-Acetylene-Metal Complex (Metallacyclopropene) | Significant decrease in ν(C=C) frequency (e.g., to ~1600-1800 cm⁻¹) | Larger shift in carbon resonance, indicating more sp² character |

This table provides generalized spectroscopic data based on principles of organometallic chemistry. rsc.orgpsgcas.ac.inresearchgate.net

Halovinylidene-Metal Complexes

The reaction of 1-chloro-2-heptyne with various transition metals can lead to the formation of halovinylidene-metal complexes. This transformation is a key step in a variety of catalytic cycles and synthetic methodologies, leveraging the unique reactivity of the haloalkyne functionality. The generation of these complexes typically proceeds through the coordination of the alkyne to the metal center, followed by a rearrangement.

In recent years, haloalkynes have been recognized as versatile building blocks in organic synthesis. Their ability to act as dual functionalized molecules allows for the formation of different reactive intermediates, including σ-acetylene–metal, π-acetylene–metal, and notably, halovinylidene–metal complexes, which can then undergo further transformations. acs.org The formation of a vinylidene complex from a terminal alkyne is a well-established process that often involves an initial π-alkyne complex, which then isomerizes. wikipedia.org For haloalkynes like 1-chloro-2-heptyne, a similar pathway can be envisaged, often involving a 1,2-halide shift.

Gold catalysts, in particular, have been shown to facilitate the formation of vinylidene intermediates from haloalkynes. For instance, gold(I) catalysts can activate haloalkynes, leading to the in-situ generation of gold-vinylidene complexes. csic.esresearchgate.net This reactivity is central to various cyclization and functionalization reactions. csic.esresearchgate.net While direct experimental data for 1-chloro-2-heptyne is not extensively documented in this specific context, the general mechanism is applicable.

The formation of a metal vinylidene complex from 1-chloro-2-heptyne can be represented by the general scheme below:

General Scheme for Halovinylidene-Metal Complex Formation

Where M = Transition Metal and R = pentyl group for 1-chloro-2-heptyne.

This transformation is significant as the resulting vinylidene ligand exhibits a different reactivity profile compared to the parent alkyne, enabling a range of subsequent chemical transformations.

Exploration of Radical Cascade Reactions

Radical cascade reactions represent a powerful strategy in organic synthesis for the rapid construction of complex molecular architectures from simple precursors in a single operation. nih.govacs.org These reactions involve a sequence of intramolecular and/or intermolecular radical additions, cyclizations, and other termination or transfer steps. The initiation of such a cascade can often be achieved by the addition of a radical to an unsaturated bond, such as the triple bond in an alkyne.

While specific studies detailing radical cascade reactions initiated by 1-chloro-2-heptyne are not prevalent in the reviewed literature, the general principles of radical reactions involving haloalkanes and alkynes provide a strong basis for exploring its potential in this area. The presence of both a chloroalkane moiety and an alkyne functionality within the same molecule makes 1-chloro-2-heptyne a potentially interesting substrate for such transformations.

A plausible scenario for a radical cascade involving 1-chloro-2-heptyne could be initiated by the homolytic cleavage of the carbon-chlorine bond to generate a primary alkyl radical. However, the addition of an external radical to the alkyne triple bond is a more commonly employed strategy for initiating such cascades with alkynes. nih.gov This initial radical addition generates a vinyl radical, which can then participate in subsequent cyclization or intermolecular trapping steps.

For example, a general radical cascade reaction of alkynes has been reported involving the addition of a nitrogen-centered radical to the alkyne, generating a vinyl radical. This intermediate can then undergo further transformations, leading to complex products. nih.gov

Hypothetical Radical Cascade Pathway for 1-Chloro-2-Heptyne

A hypothetical intramolecular radical cascade could be envisioned if a radical-accepting group were present elsewhere in the molecule. In an intermolecular context, the vinyl radical formed from the addition of a radical species (X•) to 1-chloro-2-heptyne could react with another molecule, propagating the cascade.

| Step | Description | Intermediate |

| 1. Initiation | Addition of a radical (X•) to the alkyne. | X-C(Cl)=C•-R |

| 2. Propagation | The resulting vinyl radical attacks another functional group or molecule. | Further complex radical species |

| 3. Termination | The radical chain is terminated by recombination, disproportionation, or reaction with a radical scavenger. | Final Product |

R represents the pentyl group.

The study of radical reactions often involves the use of radical initiators and can be influenced by factors such as solvent, temperature, and the presence of catalysts. mdpi.com Halogen atom transfer is a key step in many radical reactions, and the chloro-substituent in 1-chloro-2-heptyne could potentially play a role in such processes. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2 Heptyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 1-chloro-2-heptyne. acs.org By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Applications in Reaction Monitoring and Product Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for monitoring the progress of chemical reactions and characterizing the resulting products. magritek.com In the synthesis of 1-chloro-2-heptyne, ¹H NMR can track the disappearance of starting materials and the appearance of the product in real-time, providing valuable kinetic data.

The ¹H NMR spectrum of 1-chloro-2-heptyne exhibits characteristic signals that confirm its structure. The protons on the carbon adjacent to the chlorine atom (C1) are expected to resonate at a specific chemical shift, influenced by the electronegativity of the halogen. The protons along the heptyl chain will show distinct multiplets due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Chloro-2-Heptyne

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (Cl-CH ₂) | ~4.1 | Triplet |

| H4 (CH ₂) | ~2.2 | Quintet |

| H5 (CH ₂) | ~1.5 | Sextet |

| H6 (CH ₂) | ~1.4 | Sextet |

| H7 (CH ₃) | ~0.9 | Triplet |

| Note: These are approximate values and can be influenced by the solvent and other experimental conditions. |

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects in Chlorinated Systems

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of 1-chloro-2-heptyne. savemyexams.com Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to the local electronic environment. libretexts.org The presence of the chlorine atom causes a downfield shift for the adjacent carbon (C1) due to its electron-withdrawing inductive effect. libretexts.org The sp-hybridized carbons of the alkyne functional group (C2 and C3) have characteristic chemical shifts in the range of 70-110 ppm. oregonstate.eduoregonstate.edu

The chemical shifts in ¹³C NMR are influenced by substituent effects. researchgate.net The electronegative chlorine atom deshields the α-carbon (C1) and to a lesser extent, the β-carbon (C2), causing their signals to appear at higher chemical shift values compared to an unsubstituted heptyl chain. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Chloro-2-Heptyne

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-CH₂Cl) | 30 - 60 chemguide.co.uk |

| C2 (-C ≡C-) | 70 - 110 oregonstate.edu |

| C3 (-C≡C -) | 70 - 110 oregonstate.edu |

| C4 (-CH₂-) | 16 - 25 libretexts.org |

| C5 (-CH₂-) | 16 - 25 libretexts.org |

| C6 (-CH₂-) | 16 - 25 libretexts.org |

| C7 (-CH₃) | 10 - 15 libretexts.org |

| Note: These are approximate ranges and can vary based on experimental conditions. |

Advanced 2D NMR Techniques for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. numberanalytics.commeasurlabs.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. emerypharma.comlibretexts.org In 1-chloro-2-heptyne, COSY would show correlations between the protons on adjacent carbons along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. numberanalytics.comemerypharma.com It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, which can be used to determine the stereochemistry and preferred conformations of the molecule. numberanalytics.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can be used to study its conformational isomers. nih.gov

Assignment of C-Cl Stretching and Deformation Vibrations in Haloalkynes

The carbon-chlorine (C-Cl) bond in 1-chloro-2-heptyne gives rise to characteristic stretching and bending vibrations in the IR and Raman spectra. The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum. The exact position of this band can be influenced by the molecular environment. In haloalkynes, the C-Cl stretch is a useful diagnostic peak. quora.com

The carbon-carbon triple bond (C≡C) stretch in an internal alkyne like 1-chloro-2-heptyne typically appears as a weak to medium intensity band in the region of 2190-2260 cm⁻¹. davuniversity.orglibretexts.org The low polarity of the internal triple bond can sometimes result in a very weak or absent signal in the IR spectrum. libretexts.orgutdallas.edu

Table 3: Characteristic Vibrational Frequencies for 1-Chloro-2-Heptyne

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 3000 | Medium to Strong |

| C≡C stretch (internal) | 2190 - 2260 libretexts.org | Weak to Medium libretexts.org |

| C-H bend (alkyl) | 1350 - 1470 | Medium |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Temperature-Dependent Vibrational Spectra for Conformational Studies

Molecules with flexible single bonds, like the C3-C4 bond in 1-chloro-2-heptyne, can exist as a mixture of different conformational isomers (conformers) at room temperature. The relative populations of these conformers can be temperature-dependent.

By recording IR and Raman spectra at different temperatures, it is possible to study the conformational equilibrium. nih.govresearchgate.net As the temperature changes, the relative intensities of vibrational bands corresponding to different conformers will also change. This allows for the determination of the enthalpy difference between the conformers. nih.gov For example, in dihaloethanes, Raman spectroscopy has been effectively used to study the equilibrium between gauche and anti isomers. nih.gov A similar approach could be applied to 1-chloro-2-heptyne to investigate the rotational isomers around the C-C single bonds.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-chloro-2-heptyne, it serves two primary purposes: confirming the molecular formula and elucidating its fragmentation pattern, which provides structural information. The molecular formula for 1-chloro-2-heptyne is C₇H₁₁Cl, with a calculated molecular weight of approximately 130.61 g/mol . nih.gov

Upon ionization in a mass spectrometer, typically through electron ionization (EI), the molecule forms a molecular ion (M⁺˙). A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺˙) and a less intense one for the molecule containing ³⁷Cl ([M+2]⁺˙), with an intensity ratio of roughly 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the 1-chloro-2-heptyne molecular ion is guided by the established principles of bond cleavage in organic molecules, influenced by the chloro and alkyne functional groups. thieme-connect.de The cleavage of bonds adjacent to these functional groups is a common pathway. thieme-connect.de

Key Fragmentation Pathways:

Alpha (α)-Cleavage: This involves the cleavage of the bond adjacent to the heteroatom. For 1-chloro-2-heptyne, this would be the C1-C2 bond, but cleavage of the C-Cl bond is more common.

Propargylic Cleavage: The bond beta to the triple bond (the C4-C5 bond) is susceptible to cleavage. This is analogous to allylic cleavage in alkenes and results in a resonance-stabilized propargylic cation.

Loss of a Chlorine Radical: The C-Cl bond can break homolytically to lose a chlorine radical (•Cl), forming a [C₇H₁₁]⁺ cation.

Loss of Hydrogen Chloride (HCl): A common fragmentation pathway for alkyl chlorides is the elimination of a neutral HCl molecule. aip.org

The resulting fragments are detected by the mass spectrometer, producing a unique spectrum of m/z values. The analysis of these fragments helps to piece together the structure of the original molecule.

Table 1: Predicted Mass Spectrometry Data for 1-Chloro-2-heptyne

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 130/132 | [C₇H₁₁Cl]⁺˙ | Molecular Ion (M⁺˙ and [M+2]⁺˙) |

| 95 | [C₇H₁₁]⁺ | Loss of •Cl |

| 94 | [C₇H₁₀]⁺˙ | Loss of HCl |

| 67 | [C₅H₇]⁺ | Propargylic cleavage (loss of •C₂H₅) |

| 49 | [CH₂Cl]⁺ | α-Cleavage |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation in Synthetic Research

While each spectroscopic technique provides valuable information, a single method is often insufficient for the unambiguous determination of a complex organic structure. numberanalytics.com The definitive elucidation of 1-chloro-2-heptyne's structure is best achieved by integrating data from multiple spectroscopic methods, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. openreview.netarxiv.org This integrated approach is a cornerstone of modern synthetic chemistry, ensuring high confidence in the structure of newly synthesized compounds. numberanalytics.comacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. schoolwires.net For 1-chloro-2-heptyne, the IR spectrum would be expected to show a characteristic absorption band for the internal alkyne C≡C bond stretch, typically in the range of 2100-2260 cm⁻¹. libretexts.org Additionally, a band corresponding to the C-Cl stretch would be observed, usually in the 600-800 cm⁻¹ region. The presence of these specific bands provides strong evidence for the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of 1-chloro-2-heptyne would show distinct signals for the chloromethyl protons (Cl-CH₂-), the protons on the carbon adjacent to the alkyne, and the protons of the butyl chain.

¹³C NMR: Shows the number of different types of carbon atoms. The two sp-hybridized carbons of the alkyne would appear in a characteristic region of the spectrum (typically 65-90 ppm). The carbon atom bonded to the chlorine atom would also have a distinct chemical shift.

Mass Spectrometry (MS): As discussed previously, MS confirms the molecular weight and elemental formula (C₇H₁₁Cl). numberanalytics.com The characteristic 3:1 isotopic pattern for chlorine in the molecular ion peak is a crucial piece of data that NMR and IR cannot provide. libretexts.org

By combining these techniques, a complete and unambiguous structural picture emerges. IR confirms the presence of the alkyne and chloro functional groups, NMR elucidates the precise arrangement of atoms in the hydrocarbon skeleton, and MS confirms the molecular weight and the presence of chlorine. This multi-faceted approach minimizes the possibility of misinterpretation and is standard practice for characterizing novel synthetic compounds. acs.org

Table 2: Integrated Spectroscopic Data for the Elucidation of 1-Chloro-2-heptyne

| Spectroscopic Technique | Information Provided | Expected Data for 1-Chloro-2-heptyne |

| Mass Spectrometry (MS) | Molecular weight and formula; presence of specific atoms (isotopes) | Molecular ion peaks at m/z 130/132 (3:1 ratio); fragmentation pattern consistent with the structure. |

| Infrared (IR) Spectroscopy | Presence of functional groups | C≡C stretch (~2100-2260 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹). |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Signals for Cl-CH₂-, -C≡C-CH₂-, and the butyl chain protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR Spectroscopy | Carbon skeleton and environment | Signals for the two alkyne carbons, the carbon bonded to chlorine, and the four carbons of the butyl group. |

Computational and Theoretical Studies on 1 Chloro 2 Heptyne

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 1-chloro-2-heptyne. These methods solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. scienceopen.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scienceopen.com It is particularly effective for predicting the ground-state molecular geometry of compounds like 1-chloro-2-heptyne by finding the lowest energy arrangement of its atoms. caltech.edu The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found.

From these calculations, key electronic properties such as bond lengths, bond angles, and dihedral angles are determined. For 1-chloro-2-heptyne, DFT calculations would elucidate the geometry around the sp-hybridized carbons of the alkyne and the effects of the electron-withdrawing chlorine atom on the adjacent methylene (B1212753) group. While specific DFT-optimized coordinates for 1-chloro-2-heptyne are not available in the surveyed literature, the table below presents typical computed properties for this molecule based on standard chemical principles.

Table 1: Computed Properties of 1-Chloro-2-Heptyne

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁Cl nih.gov |

| Molecular Weight | 130.61 g/mol nih.gov |

| IUPAC Name | 1-chlorohept-2-yne nih.gov |

| InChI Key | ROPMVGPILUCBBG-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CCCCC#CCCl nih.gov |

Note: Data sourced from PubChem and is computationally generated.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. mdpi.com For 1-chloro-2-heptyne, the electron-rich alkyne portion would significantly influence the HOMO, while the electronegative chlorine atom would affect the LUMO.

Various quantum chemical parameters can be derived from HOMO and LUMO energies, providing deeper insights into the molecule's chemical behavior. oatext.com

Table 2: Quantum Chemical Descriptors Derived from HOMO-LUMO Analysis

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. oatext.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. oatext.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. oatext.comfountainjournals.com |

| Chemical Potential (μ) | -(I + A) / 2 | Related to the "escaping tendency" of electrons from a system. oatext.com |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. fountainjournals.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. oatext.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. uni-muenchen.de The MEP map displays the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. worldscientific.com

For 1-chloro-2-heptyne, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the π-electron cloud of the carbon-carbon triple bond and the electronegative chlorine atom. These regions are the most likely sites for attack by electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the carbon adjacent to the chlorine (the α-carbon), due to the inductive effect of the halogen. These sites are susceptible to attack by nucleophiles or act as hydrogen-bond donors. uni-muenchen.de

This visual representation is invaluable for understanding how 1-chloro-2-heptyne would interact with other reagents. worldscientific.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Studies

Mechanistic Modeling of Chemical Reactions Involving 1-Chloro-2-Heptyne

Theoretical modeling allows for the detailed exploration of reaction mechanisms, providing a step-by-step picture of how reactants are converted into products.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction's kinetics and mechanism. Computational methods can locate this saddle point on the potential energy surface, and the energy difference between the reactants and the transition state determines the activation energy of the reaction.

For 1-chloro-2-heptyne, which is a functionalized alkyl halide, several reaction pathways are plausible, including:

Nucleophilic Substitution (SN2): A one-step mechanism where a nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. This reaction proceeds via a backside attack. libretexts.org

Elimination (E2): A concerted reaction where a base removes a proton from a carbon adjacent to the one bearing the chlorine, simultaneously forming a double or triple bond and expelling the chloride ion. openstax.org

Nucleophilic Substitution (SN1): A two-step mechanism involving the formation of a carbocation intermediate, which is less likely for primary halides like 1-chloro-2-heptyne unless a rearrangement occurs. libretexts.org

Mechanistic modeling can predict which pathway is more favorable under specific conditions by comparing the activation energies calculated for each potential route.

Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining the structure, stability, and function of molecular systems. mdpi.com For 1-chloro-2-heptyne, several types of non-covalent interactions are significant:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases. This interaction involves the electropositive region on the outer side of the chlorine atom (the σ-hole).

Hydrogen Bonding: Although the molecule itself cannot form strong hydrogen bonds, the hydrogen atoms can act as weak donors, especially when interacting with strong acceptors in a solvent. libretexts.org

π-System Interactions: The electron-rich alkyne triple bond can participate in π-π stacking or interact with cations (cation-π interactions).

Computational analysis can quantify the strength and geometry of these interactions, helping to predict the molecule's behavior in solution, its aggregation properties, and its ability to bind to other molecules. mdpi.com

Transition State Characterization and Reaction Pathway Elucidation

Conformational Analysis through Advanced Theoretical Methods

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like 1-chloro-2-heptyne, rotation around its single bonds (C-C and C-Cl) gives rise to various spatial arrangements known as conformers. Advanced theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), are powerful tools for investigating the geometries and relative energies of these conformers. researchgate.netacs.org

Computational chemistry allows for the detailed examination of molecular structures and energies that can be difficult to probe experimentally. jst.go.jp For instance, methods like DFT (e.g., B3LYP functional) and MP2, often paired with basis sets like 6-31G* or larger, provide a reliable balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net These calculations can predict bond lengths, bond angles, and, most importantly for conformational analysis, the dihedral angles that define the shape of the molecule.

Energy Minimization and Conformational Landscape Mapping

Energy minimization, or geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of a molecule—its lowest energy conformation. uns.ac.idwikipedia.org The process systematically alters the geometry to find a structure where the net forces on each atom are close to zero. wikipedia.org For 1-chloro-2-heptyne, this involves exploring the potential energy surface (PES) by rotating the butyl group around the C3-C4 bond and the chloromethyl group around the C1-C2 bond.

The result of a comprehensive conformational search is a conformational landscape map. This map illustrates the relative energies of different conformers, identifying the most stable (lowest energy) structures and the energy barriers between them. The primary conformers of 1-chloro-2-heptyne would arise from rotations around the C-C single bonds of the butyl chain.

For example, considering the rotation around the C3-C4 bond, one can identify anti (or trans) and gauche conformers. An anti conformation, where the carbon backbone is fully extended, is typically lower in energy due to reduced steric hindrance. Gauche conformations, where parts of the carbon chain are closer together, are generally slightly higher in energy. jst.go.jp

Table 1: Illustrative Relative Energies of 1-Chloro-2-Heptyne Conformers

The following table provides a hypothetical representation of the relative energies for different conformers of 1-chloro-2-heptyne, as would be predicted by computational methods. The energies are relative to the most stable conformer.

| Conformer Description | Dihedral Angle (C2-C3-C4-C5) | Hypothetical Relative Energy (kcal/mol) |

| Anti (A) | ~180° | 0.00 |

| Gauche (G1) | ~60° | 0.65 |

| Gauche (G2) | ~-60° | 0.65 |

| Eclipsed (E1) | ~120° | 3.5 (Transition State) |

| Eclipsed (E2) | ~0° | 4.0 (Transition State) |

Note: This data is illustrative and based on typical energy differences for alkanes. Actual values would require specific DFT or ab initio calculations.

Future Research Directions and Challenges in 1 Chloro 2 Heptyne Chemistry

Development of Novel and Sustainable Catalytic Systems for Synthesis and Transformation

The development of innovative and sustainable catalytic systems is a cornerstone for the future of 1-chloro-2-heptyne chemistry. acs.orgnih.gov Current methods often rely on transition metal catalysts, such as palladium and copper, which have proven effective in various transformations like cross-coupling, nucleophilic addition, and cycloaddition reactions. acs.orgnih.govacs.org However, the drive towards greener chemistry necessitates the exploration of catalysts that are more economical and environmentally benign.

A significant challenge lies in designing catalysts that can operate under milder conditions and with higher atom economy. nih.gov The ideal catalytic system would allow for multiple bond-forming events in a single operation, streamlining synthetic pathways and reducing waste. acs.orgnih.gov Research is anticipated to focus on catalysts derived from earth-abundant metals as alternatives to precious metals like palladium. khanacademy.org Furthermore, the concept of "poisoned" or partially deactivated catalysts, such as Lindlar's catalyst, which can control the extent of reduction in alkynes, may be adapted to achieve selective transformations of 1-chloro-2-heptyne. khanacademy.orgaakash.ac.in

Future catalytic systems will also need to exhibit broad functional group tolerance, a critical factor when dealing with complex molecules. acs.orgscilit.com The development of recyclable catalytic systems, such as the Pt/ethylene glycol system used in hydrosilylation, presents a promising avenue for sustainable chemistry, although its applicability to haloalkynes like 1-chloro-2-heptyne requires further investigation. researchgate.net

Exploration of Unconventional Reaction Media for Enhanced Reactivity and Selectivity

Moving beyond traditional organic solvents, the exploration of unconventional reaction media offers a promising strategy to enhance reactivity and selectivity in transformations involving 1-chloro-2-heptyne. uniovi.es Ionic liquids (ILs) and deep eutectic solvents (DESs) are at the forefront of this research.

Ionic liquids have already demonstrated their potential by not only acting as solvents but also influencing the stereoselectivity of reactions. For instance, in palladium-catalyzed intermolecular cross-coupling reactions of haloalkynes with unactivated alkenes, ionic liquids provide excess halide ions that can control the Z/E selectivity of the resulting dienes. acs.org

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, present another green alternative. scielo.br They have been successfully employed as both catalysts and reaction media in various multicomponent reactions. scielo.bruniovi.es For example, a mixture of L-(+)-tartaric acid and dimethylurea has been shown to catalyze the Biginelli reaction under mild conditions. scielo.br The application of such systems to the chemistry of 1-chloro-2-heptyne could lead to more sustainable and efficient synthetic protocols.

Water, despite the general immiscibility of alkynes, is also being explored. The Kucherov reaction, which involves the addition of water to alkynes in the presence of mercury salts, demonstrates that reactions in aqueous media are possible. aakash.ac.in Future research will likely focus on developing catalytic systems that can facilitate reactions of 1-chloro-2-heptyne in water or other environmentally benign solvents.

Integration with Flow Chemistry and Electrochemical Methodologies in Scalable Synthesis

The integration of modern technologies like flow chemistry and electrochemical methods holds immense potential for the scalable and sustainable synthesis of derivatives from 1-chloro-2-heptyne. wuxiapptec.com

Electrosynthesis, which uses electricity as a clean reagent, is emerging as a powerful tool for the functionalization of alkynes. researchgate.netrsc.org Electrochemical methods can generate highly reactive species in a controlled manner under mild conditions, often eliminating the need for expensive and toxic chemical oxidants or reductants. researchgate.netnih.gov This approach has been successfully used for various alkyne transformations, including C-H alkynylation and bromofunctionalization. nih.govmdpi.com The adaptation of electrochemical techniques for reactions involving 1-chloro-2-heptyne could lead to more sustainable and atom-economical synthetic routes. oaepublish.com

Expanding Substrate Scope and Functional Group Compatibility in Complex Systems

A significant ongoing challenge in the chemistry of 1-chloro-2-heptyne is the expansion of its reaction compatibility with a wider range of substrates and functional groups, particularly in the context of complex molecule synthesis. acs.org While current methods have shown good tolerance for various functional groups, including alkyl, methoxy, fluoro, chloro, bromo, nitro, and trifluoromethyl groups, the synthesis of highly complex and multifunctional compounds remains a challenge. rsc.org

Future research will focus on developing more robust catalytic systems and reaction conditions that can accommodate sensitive functional groups without leading to side reactions or decomposition. acs.orgresearchgate.net This is crucial for the late-stage functionalization of complex molecules, a key strategy in drug discovery and natural product synthesis. nih.gov

The ability to perform chemoselective reactions on molecules containing multiple reactive sites is a key goal. For instance, in a molecule with both a double and a triple bond, a catalyst should be able to selectively target the alkyne moiety of a 1-chloro-2-heptyne unit. The development of such selective transformations will greatly enhance the synthetic utility of this compound. rsc.org

Deeper Mechanistic Insights through Synergistic Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of 1-chloro-2-heptyne is crucial for the rational design of new and improved synthetic methods. acs.orgnih.gov A synergistic approach that combines experimental studies with computational modeling will be instrumental in achieving this goal.

Mechanistic investigations often reveal the involvement of various reaction intermediates, such as σ-acetylene–metal, π-acetylene–metal, and halovinylidene–metal complexes in transition metal-catalyzed reactions. acs.orgnih.gov Detailed studies, including kinetic analysis and the isolation and characterization of intermediates, can provide valuable insights into the reaction pathways. acs.org For example, mechanistic studies on copper-catalyzed reactions of haloalkynes have suggested the formation of ynamine intermediates in certain transformations. acs.org

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model transition states and calculate activation energies, providing a theoretical framework to understand and predict reactivity. By combining these computational insights with experimental observations, researchers can gain a comprehensive understanding of the factors that control reactivity and selectivity. This knowledge will be invaluable for overcoming existing challenges and for the future development of novel and efficient transformations in 1-chloro-2-heptyne chemistry. mdpi.comoup.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.